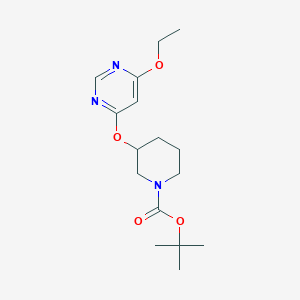

tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate: is an organic compound with the molecular formula C16H25N3O4 This compound features a piperidine ring substituted with a tert-butyl ester group and an ethoxypyrimidinyl ether moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl chloroformate in the presence of a base like triethylamine.

Attachment of the Ethoxypyrimidinyl Ether Moiety: This step involves the reaction of the piperidine derivative with 6-ethoxypyrimidin-4-ol under basic conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxypyrimidinyl ether moiety.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of N-oxides.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Potential medicinal applications include its use as a scaffold for the development of new pharmaceuticals. The piperidine ring is a common motif in many drugs, and modifications of this compound could lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mécanisme D'action

The mechanism of action of tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethoxypyrimidinyl ether moiety may enhance binding affinity and specificity towards certain biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Uniqueness

tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate is unique due to the presence of the ethoxypyrimidinyl ether moiety, which imparts distinct chemical and biological properties

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in their scientific endeavors.

Activité Biologique

tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS No. 1353954-07-0) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer therapies. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a tert-butyl ester and an ethoxypyrimidinyl group. The synthesis typically involves several steps:

- Preparation of the Piperidine Ring : The initial step involves creating the piperidine framework.

- Introduction of the Tert-Butyl Ester : This is followed by the attachment of the tert-butyl group.

- Attachment of the Ethoxypyrimidinyl Group : The final step includes introducing the ethoxypyrimidinyl moiety via an ether linkage.

Common reagents used in these reactions include sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the synthesis process .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The ethoxypyrimidinyl group can bind to enzyme active sites, leading to inhibition of their activity through hydrogen bonding and hydrophobic interactions. This modulation can affect various biochemical pathways, making it a candidate for therapeutic applications in treating diseases such as cancer and neurological disorders .

Medicinal Applications

The compound has shown promise in several areas:

- Neurological Disorders : It serves as an intermediate in synthesizing pharmaceutical compounds aimed at treating conditions like Alzheimer's disease and other neurodegenerative disorders.

- Cancer Therapy : Research indicates that derivatives of this compound may enhance the effectiveness of treatments involving chimeric antigen receptor (CAR) therapy, particularly in targeting B-cell malignancies through combined administration with BTK inhibitors .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insight into potential applications:

- Inhibition Studies : A study demonstrated that compounds similar to this compound effectively inhibited specific kinases involved in cancer progression. This suggests that modifications to the pyrimidine structure can significantly influence biological activity .

- Combination Therapies : Another research highlighted the efficacy of combining this compound with CAR T-cell therapies, showing improved outcomes in preclinical models for hematological cancers .

- Targeted Drug Delivery : Investigations into drug delivery systems utilizing this compound have shown enhanced bioavailability and targeted delivery to tumor sites, further supporting its potential in cancer treatment .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

tert-butyl 3-(6-ethoxypyrimidin-4-yl)oxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4/c1-5-21-13-9-14(18-11-17-13)22-12-7-6-8-19(10-12)15(20)23-16(2,3)4/h9,11-12H,5-8,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCFGVGMDFMGQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=N1)OC2CCCN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.